molecular formula C24H34N2O3 B6077346 2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol

2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B6077346
M. Wt: 398.5 g/mol
InChI Key: ZDIJWSFDUOIXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol, commonly known as EBPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EBPE is a piperazine derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of EBPE is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in the inflammatory response and cancer cell proliferation. It has also been suggested that it acts by modulating the activity of certain neurotransmitters involved in the regulation of cognitive function.
Biochemical and Physiological Effects:
EBPE has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the inflammatory response and cancer cell proliferation. It has also been found to modulate the activity of certain neurotransmitters involved in the regulation of cognitive function. Additionally, it has been found to have antioxidant properties.

Advantages and Limitations for Lab Experiments

EBPE has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been found to be relatively safe and non-toxic. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to work with. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of EBPE. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of its potential use in the treatment of neurological disorders. Additionally, further studies are needed to better understand its mechanism of action and to investigate its potential use in the treatment of other diseases such as cancer and inflammation.
Conclusion:
In conclusion, EBPE is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties, and has been studied for its potential use in the treatment of neurological disorders. While there are some limitations to its use in lab experiments, there are also several future directions for its study.

Synthesis Methods

EBPE can be synthesized through a multi-step process. The first step involves the reaction of 4-ethoxybenzaldehyde with piperazine in the presence of acetic acid to form 1-(4-ethoxybenzyl)piperazine. The second step involves the reaction of 1-(4-ethoxybenzyl)piperazine with 4-ethoxybenzyl chloride in the presence of potassium carbonate to form 1,4-bis(4-ethoxybenzyl)piperazine. The final step involves the reduction of 1,4-bis(4-ethoxybenzyl)piperazine with sodium borohydride in the presence of ethanol to form EBPE.

Scientific Research Applications

EBPE has been extensively studied for its potential applications in various areas of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[1,4-bis[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3/c1-3-28-23-9-5-20(6-10-23)17-25-14-15-26(22(19-25)13-16-27)18-21-7-11-24(12-8-21)29-4-2/h5-12,22,27H,3-4,13-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIJWSFDUOIXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1,4-Bis(4-ethoxybenzyl)-2-piperazinyl]ethanol

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